3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid
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Overview
Description
3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core substituted with an amino group at the 3-position and a 2-fluoro-3-methoxyphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the amino group.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound may be used in biological research to study the effects of fluorinated aromatic compounds on biological systems. Its unique structure allows for the investigation of interactions with various biomolecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The amino and fluoro groups on the aromatic ring can participate in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 3-Amino-5-fluorobenzoic acid
- 3-Amino-5-(trifluoromethyl)benzoic acid
- 2-Amino-2-(3-fluoro-5-methoxyphenyl)acetic acid
Comparison: Compared to similar compounds, 3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid is unique due to the presence of both the amino and fluoro groups on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methoxy group further enhances its reactivity and potential for forming hydrogen bonds, which can be advantageous in drug design and materials science.
Properties
IUPAC Name |
3-amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-19-12-4-2-3-11(13(12)15)8-5-9(14(17)18)7-10(16)6-8/h2-7H,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWXLWIFKOZYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690069 |
Source
|
Record name | 5-Amino-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-74-6 |
Source
|
Record name | 5-Amino-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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